2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-
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Overview
Description
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the second position and a 3-[(3-bromophenyl)methoxy] group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- typically involves the reaction of 2-aminopyridine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-[(3-bromophenyl)methoxy] group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group in the pyridine ring can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The amino group in the pyridine ring can form hydrogen bonds with biological molecules, while the 3-[(3-bromophenyl)methoxy] group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-pyridinamine: Similar structure but with a methoxy group instead of the 3-[(3-bromophenyl)methoxy] group.
3-Bromo-2-pyridinamine: Similar structure but lacks the methoxy group.
2-Pyridinamine, 3-(phenylmethoxy)-: Similar structure but with a phenylmethoxy group instead of the 3-[(3-bromophenyl)methoxy] group.
Uniqueness
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is unique due to the presence of the 3-[(3-bromophenyl)methoxy] group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications.
Properties
CAS No. |
642084-28-4 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI Key |
KQYAARNTDVWHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(N=CC=C2)N |
Origin of Product |
United States |
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